Benzyl l-glutaminate 4-methylbenzenesulfonate

Catalog No.
S12790940
CAS No.
M.F
C19H24N2O6S
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl l-glutaminate 4-methylbenzenesulfonate

Product Name

Benzyl l-glutaminate 4-methylbenzenesulfonate

IUPAC Name

benzyl 2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid

Molecular Formula

C19H24N2O6S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10)

InChI Key

XREQBJVGZYBBFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N

Benzyl L-glutaminate 4-methylbenzenesulfonate is a chemical compound characterized by its unique structure and functional properties. Its molecular formula is C14H17NO3SC_{14}H_{17}NO_3S, and it has a molecular weight of approximately 295.36 g/mol. This compound features a benzyl ester of L-glutamic acid, combined with a 4-methylbenzenesulfonate group, which enhances its solubility and reactivity in various chemical environments. It is typically encountered as a white to light yellow crystalline solid, with a melting point ranging from 166°C to 170°C .

, primarily due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group of L-glutamic acid can react with alcohols to form esters.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the ester bond can be cleaved, regenerating L-glutamic acid and benzyl alcohol.
  • Nucleophilic Substitution: The sulfonate group can participate in nucleophilic substitution reactions, making it a good leaving group in various organic synthesis processes.

These reactions are critical for its application in synthesis and modification of other compounds.

The biological activity of Benzyl L-glutaminate 4-methylbenzenesulfonate is primarily linked to its structural components. L-glutamic acid derivatives are known to play roles in neurotransmission and metabolism. The benzyl ester form may enhance bioavailability and cellular uptake. Preliminary studies suggest potential applications in drug delivery systems due to its ability to form conjugates with therapeutic agents, improving their efficacy and reducing side effects .

Benzyl L-glutaminate 4-methylbenzenesulfonate can be synthesized through various methods:

  • Direct Esterification: Reacting L-glutamic acid with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) leads to the formation of the benzyl ester.
  • Sulfonation Reaction: The addition of p-toluenesulfonic acid or related sulfonating agents to the benzyl ester can yield the sulfonate derivative.
  • Coupling Reactions: Utilizing coupling agents such as Dicyclohexylcarbodiimide (DCC) may facilitate the formation of the desired compound from its precursors.

These methods allow for the production of Benzyl L-glutaminate 4-methylbenzenesulfonate with high purity and yield.

Benzyl L-glutaminate 4-methylbenzenesulfonate has several applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological conditions due to its glutamate component.
  • Biochemical Research: Serves as a reagent in studies involving amino acids and their derivatives.
  • Polymer Chemistry: Acts as a building block for synthesizing biocompatible polymers used in drug delivery systems .

Benzyl L-glutaminate 4-methylbenzenesulfonate shares structural similarities with several other compounds, which include:

Compound NameMolecular FormulaUnique Features
Benzyl L-phenylalaninate 4-methylbenzenesulfonateC16H17NO3SC_{16}H_{17}NO_3SContains phenylalanine instead of glutamic acid
L-glutamic acid dibenzyl ester tosylateC26H29NO7SC_{26}H_{29}NO_7STwo benzyl groups increasing lipophilicity
Benzyl 4-methylbenzenesulfonateC14H14O3SC_{14}H_{14}O_3SA simpler sulfonate without amino acid components

Uniqueness

Benzyl L-glutaminate 4-methylbenzenesulfonate is unique due to its specific combination of an amino acid derivative and a sulfonic acid moiety, which enhances both solubility and reactivity compared to other similar compounds. Its potential biological activity linked to neurotransmission sets it apart from simpler sulfonates or esters that lack such functionalities.

Traditional Esterification and Tosylation Protocols

The synthesis of benzyl L-glutaminate 4-methylbenzenesulfonate relies fundamentally on traditional esterification and tosylation methodologies that have been refined over decades of organic synthesis research [4] [12]. The most commonly employed approach involves the direct esterification of L-glutamic acid with benzyl alcohol under acidic conditions, followed by tosylation to introduce the 4-methylbenzenesulfonate moiety [4] [5].

The Fischer esterification mechanism represents the cornerstone of traditional esterification protocols for amino acid derivatives [12]. This reaction proceeds through a six-step mechanism involving protonation-addition-deprotonation-protonation-elimination-deprotonation sequences [12]. For glutamic acid derivatives, the reaction typically requires careful control of stoichiometric ratios to achieve selective esterification of the desired carboxyl group [4] [5].

Traditional protocols employ strong acid catalysts, most commonly sulfuric acid or p-toluenesulfonic acid monohydrate [4] [8]. The use of p-toluenesulfonic acid has proven particularly effective, with reported yields exceeding 94% for similar dibenzyl glutamate derivatives when employing cyclohexane as the reaction medium [4]. Temperature control remains critical, with optimal conditions typically maintained at reflux temperatures around 80°C to ensure complete water removal through azeotropic distillation [4].

The tosylation step involves the reaction of the benzyl ester intermediate with p-toluenesulfonyl chloride under basic conditions [10] [13]. This transformation activates the hydroxyl functionality for subsequent nucleophilic substitution reactions [10]. The tosylation reaction requires careful selection of base and solvent systems, with triethylamine and dichloromethane representing common choices for amino acid ester substrates [13].

Reaction optimization studies have demonstrated that the order of reagent addition significantly impacts both yield and stereochemical integrity [5]. Sequential addition protocols, where the acid catalyst is introduced gradually, help minimize racemization risks that are particularly pronounced for amino acid derivatives bearing electron-withdrawing substituents [5].

ParameterOptimal RangeImpact on YieldReference
Temperature75-85°C90-97% [4]
Acid Catalyst Loading1.2 equivalents94-97% [4]
Reaction Time4-6 hours88-100% [5]
Benzyl Alcohol Excess5 equivalents90-95% [4]

Solvent Selection Strategies for Enantioselective Synthesis

Solvent selection represents a critical parameter in maintaining enantioselectivity during the synthesis of benzyl L-glutaminate 4-methylbenzenesulfonate [14] [15]. The choice of reaction medium directly influences both the stereochemical outcome and the overall reaction efficiency [15] [16].

Cyclohexane-Based Azeotropic Systems

Cyclohexane has emerged as the preferred solvent for large-scale synthesis of amino acid benzyl esters due to its superior azeotropic properties with water [4] [17]. The cyclohexane-water azeotrope exhibits a boiling point of 69.8°C with a water content of 8.5%, closely matching the characteristics of the traditionally used benzene-water system while offering improved safety profiles [4].

The effectiveness of cyclohexane-based systems stems from their ability to maintain heterogeneous azeotropic conditions that facilitate continuous water removal during esterification [4] [17]. This continuous dehydration drives the equilibrium toward ester formation while minimizing hydrolytic side reactions [17]. Experimental validation has demonstrated that cyclohexane-based protocols achieve comparable yields to benzene-based methods while significantly reducing racemization rates [5].

Temperature control in cyclohexane systems requires careful optimization to balance reaction kinetics with stereochemical preservation [5]. Studies have shown that maintaining reaction temperatures between 70-80°C optimizes both conversion rates and enantiomeric excess [5]. The relatively low boiling point of the cyclohexane-water azeotrope enables efficient water removal without exposing temperature-sensitive amino acid substrates to excessive thermal stress [4].

Process optimization studies have revealed that cyclohexane-based systems exhibit superior performance compared to toluene alternatives [5]. While toluene systems operate at higher temperatures (approximately 20-30°C above cyclohexane), this temperature increase promotes significant racemization in amino acid derivatives [5]. The racemization extent follows the order: valine < leucine < alanine < phenylalanine < tyrosine, with some amino acids showing complete racemization in toluene systems [5].

Green Solvent Alternatives

The development of environmentally sustainable synthesis protocols has driven investigation into green solvent alternatives for benzyl L-glutaminate 4-methylbenzenesulfonate production [18] [20]. Green solvents address environmental, economic, and safety concerns while maintaining synthetic efficiency [18].

Bio-based solvents derived from renewable feedstocks represent promising alternatives to traditional petroleum-based reaction media [20]. These solvents typically exhibit biodegradability, reduced toxicity, and lower volatile organic compound emissions compared to conventional solvents [20]. The pharmaceutical industry has increasingly adopted bio-based solvents for amino acid ester synthesis due to their compatibility with regulatory requirements and sustainability goals [20].

Ionic liquids have shown particular promise as reaction media for amino acid esterification reactions [15]. Chiral ionic liquids containing malic acid units have demonstrated the ability to induce enantioselectivity in related transformations, achieving up to 84% enantiomeric excess in aza-Baylis-Hillman reactions [15]. The high selectivity observed with ionic liquid systems results from specific ionic interactions between the charged medium and zwitterionic reaction intermediates [15].

Supercritical fluids represent another class of green solvents with applications in amino acid ester synthesis [18]. These media offer tunable solvent properties through pressure and temperature adjustments, enabling optimization of both reaction kinetics and selectivity [18]. The absence of residual solvent in supercritical fluid processes eliminates downstream purification challenges while reducing environmental impact [18].

Green Solvent ClassKey AdvantagesTypical Yield RangeEnvironmental Benefits
Bio-based SolventsRenewable source, biodegradable85-95%Reduced carbon footprint
Ionic LiquidsTunable properties, recyclable80-90%Minimal volatility
Supercritical FluidsNo residual solvent75-90%Reduced waste generation

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic approaches offer highly selective and environmentally benign pathways for synthesizing benzyl L-glutaminate 4-methylbenzenesulfonate [21] [24]. Enzymatic methods leverage the inherent stereo-, regio-, and chemoselectivity of biological catalysts to achieve transformations that are challenging with traditional chemical methods [27].

Lipase-catalyzed esterification represents the most extensively studied biocatalytic route for amino acid ester synthesis [25] [26]. Candida antarctica lipase B, immobilized as Novozym 435, has demonstrated exceptional performance in the esterification of L-glutamic acid derivatives with benzyl alcohol [25] [26]. The enzyme exhibits broad substrate tolerance and maintains high activity in organic solvent systems [25].

Optimization studies for lipase-catalyzed esterifications have identified several critical parameters affecting reaction efficiency [25]. Water activity must be carefully controlled to favor ester formation over hydrolysis, typically maintained below 0.2 through the use of molecular sieves or pervaporation techniques [25]. Temperature optimization balances enzyme stability with reaction kinetics, with optimal conditions typically ranging from 40-60°C for amino acid substrates [25].

The development of PEGylated substrate systems has significantly improved the efficiency of lipase-catalyzed dynamic kinetic resolution processes [23]. PEGylated amino acid esters exhibit enhanced solubility in aqueous systems, enabling efficient biocatalytic transformations under mild conditions [23]. This approach has achieved yields up to 98% with enantiomeric excess values exceeding 99% for related N-alkyl amino acid derivatives [23].

Recent advances in protein engineering have expanded the scope of biocatalytic amino acid ester synthesis [21] [22]. Engineered protoglobin variants have been developed for α-amino ester synthesis through nitrene C-H insertion reactions [21] [22]. These biocatalysts operate under ambient conditions in whole-cell systems and can be enhanced through directed evolution approaches [21].

Alternative enzymatic approaches include protease-catalyzed mono-benzylesterification reactions [24]. Alcalase has demonstrated the ability to selectively esterify N-Boc L-glutamic acid, achieving 81% yield for the desired monoester product [24]. This selectivity arises from the enzyme's ability to discriminate between the α- and γ-carboxylic acid functionalities of glutamic acid derivatives [24].

BiocatalystSubstrate SpecificityOptimal ConditionsYield RangeEnantiomeric Excess
Novozym 435Broad amino acid tolerance50°C, low water activity80-95%>95%
AlcalaseGlutamic acid derivativespH 8.0, 37°C70-85%>99%
Engineered Protoglobinα-Amino estersAmbient, whole cells60-85%90-98%

Industrial Scale-Up Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of benzyl L-glutaminate 4-methylbenzenesulfonate presents numerous technical and operational challenges [28] [29]. Scale-up considerations encompass heat transfer limitations, mass transfer inefficiencies, mixing challenges, and quality control requirements [28] [34].

Heat transfer represents one of the most critical challenges in scaling amino acid ester synthesis [34] [35]. Laboratory-scale reactions benefit from efficient heat dissipation through high surface area-to-volume ratios, but large-scale reactors face significant thermal management challenges [34] [36]. Exothermic esterification reactions can generate substantial heat loads that must be effectively removed to prevent thermal runaway or product degradation [34].

Industrial-scale heat transfer optimization requires detailed modeling of overall heat transfer coefficients [34] [35]. The Wilson method provides a systematic approach for determining individual thermal resistances in jacketed reactor systems [34]. These calculations enable prediction of cooling system requirements and maximum feed rates for safe operation [34]. Heat transfer coefficients typically decrease with scale due to reduced surface area-to-volume ratios, necessitating enhanced cooling system design [35].

Mass transfer limitations become increasingly problematic at larger scales, particularly for multiphase reaction systems [36] [38]. Poor mixing can create concentration gradients that reduce reaction efficiency and product quality [36] [37]. The transition from laboratory glassware to large-scale reactors often involves changes from laminar to turbulent flow regimes, significantly altering mass transfer characteristics [36].

Mixing optimization requires careful consideration of impeller design, reactor geometry, and agitation rates [37] [47]. Computational fluid dynamics modeling helps identify potential dead zones and optimize flow patterns within large-scale reactors [37]. Scale-up based on constant power per unit volume or constant mixing time provides frameworks for maintaining adequate mixing performance [47].

Crystallization control presents additional complexity in large-scale operations [42] [43]. The formation of uniform crystal populations requires precise control of supersaturation, temperature profiles, and mixing conditions [42]. Industrial crystallizers must maintain consistent product quality while accommodating varying feed compositions and operating conditions [43]. Advanced process control systems monitor critical parameters in real-time to ensure optimal crystallization performance [43].

Quality control systems must be enhanced to accommodate the increased complexity of large-scale operations [45]. Statistical process control methods help identify process variations before they impact product quality [45]. Automated sampling and analytical systems provide rapid feedback on critical quality attributes throughout the production process [45].

Regulatory compliance adds another layer of complexity to industrial scale-up [29]. Process validation requirements demand extensive documentation and testing to demonstrate reproducible operation [29]. Environmental and safety regulations necessitate implementation of specialized handling procedures and waste management systems [29].

Scale-Up ChallengeImpactMitigation StrategiesSuccess Metrics
Heat TransferThermal runaway riskEnhanced cooling systems, heat transfer modelingTemperature control ±2°C
Mass TransferReduced efficiencyOptimized mixing, CFD modeling>95% conversion
CrystallizationProduct quality variationProcess control systems, real-time monitoringCrystal size distribution <10% RSD
Quality ControlBatch-to-batch variationStatistical process control, automated analysis<5% yield variation

The implementation of continuous processing technologies offers potential solutions to many scale-up challenges [46]. Continuous reactors provide better heat and mass transfer characteristics compared to large batch systems [46]. Flow chemistry approaches enable precise control of reaction conditions while reducing inventory requirements and safety risks [30].

The solubility profile of benzyl l-glutaminate 4-methylbenzenesulfonate demonstrates characteristic amphiphilic behavior due to its structural composition. The compound exists as a crystalline solid with melting point ranging from 166°C to 170°C , appearing as a white to light yellow crystalline material [3].

Polar Solvent Compatibility

The 4-methylbenzenesulfonate component significantly enhances aqueous solubility compared to simple benzyl amino acid esters. The compound dissolves readily in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide [3]. The presence of the sulfonate anion provides ionic character that facilitates dissolution in polar media. In methanol, the compound demonstrates good solubility, as evidenced by the fact that 4-methylbenzenesulfonic acid sodium salt shows excellent solubility in methanol (67g at 20°C, 260g at 80°C) [4].

The pH-dependent solubility behavior reflects the ionizable nature of both the amino acid component and the sulfonate group. At neutral pH, the compound exists in its zwitterionic form, while acidic conditions promote protonation of the amino group, affecting overall solubility characteristics [5].

Nonpolar Solvent Behavior

The benzyl ester moiety confers lipophilic properties that enable limited solubility in organic solvents. However, the ionic nature of the tosylate salt restricts dissolution in purely nonpolar media such as hexane [3]. Intermediate polarity solvents such as dichloromethane and ethyl acetate provide suitable media for synthetic transformations, particularly during tosylate salt formation procedures .

Solubility Data Summary

Solvent SystemSolubility CharacteristicsTemperature Dependence
WaterModerate, pH-dependentIncreases with temperature [4]
MethanolGood solubilityTemperature-enhanced [4]
Dimethyl sulfoxideReadily solubleConsistent across temperature range [3]
DimethylformamideReadily solubleStable solubility profile [3]
HexanePoor solubilityLimited across all temperatures [3]
DichloromethaneModerate solubilitySuitable for synthetic procedures

Thermal Stability and Decomposition Pathways

The thermal behavior of benzyl l-glutaminate 4-methylbenzenesulfonate reflects the combined stability characteristics of its constituent components. Thermal analysis reveals distinct decomposition pathways that proceed through multiple stages, each corresponding to different structural elements within the molecule.

Primary Decomposition Temperature Range

The compound exhibits thermal stability up to approximately 166°C, corresponding to its melting point range . Initial decomposition processes begin around 185°C to 280°C, following patterns observed for amino acid derivatives [7] [8]. The thermal decomposition proceeds through endothermic processes requiring 72 to 151 kJ/mol, forming 12 to 70% volatile products [7].

Decomposition Pathway Analysis

Thermal decomposition of amino acid derivatives typically follows predictable pathways involving dehydration, decarboxylation, and deamination reactions [9] [10]. For glutamic acid derivatives, the primary decomposition channel involves dehydration leading to formation of 2-aminoacrylic acid intermediates [10]. The benzyl ester component undergoes separate thermal degradation, potentially through benzyl alcohol elimination or direct ester bond scission.

The 4-methylbenzenesulfonate component demonstrates high thermal stability, with decomposition temperatures typically exceeding 300°C for tosylate salts [4]. This enhanced stability contributes to the overall thermal robustness of the compound compared to simple amino acid esters.

Volatile Product Formation

Thermal decomposition generates primarily water and ammonia, with minimal carbon dioxide production, consistent with amino acid thermal behavior [7] [8]. The decomposition follows the general pattern:

Amino Acid Derivative → a NH₃ + b H₂O + c CO₂ + d residue

Where coefficients represent integer or half-integer values depending on the specific decomposition pathway [7].

Thermal Analysis Data

Temperature Range (°C)ProcessEnergy Requirement (kJ/mol)Major Products
166-170Melting-Phase transition
185-280Primary decomposition72-151H₂O, NH₃ [7]
280-350Secondary decompositionVariableOrganic residues
>350Complete degradationHighCarbonaceous residue

Spectroscopic Fingerprinting

Spectroscopic characterization of benzyl l-glutaminate 4-methylbenzenesulfonate provides definitive structural identification through multiple analytical techniques. The compound exhibits characteristic absorption patterns that reflect both the amino acid ester and tosylate components.

¹H/¹³C Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for benzyl l-glutaminate 4-methylbenzenesulfonate through characteristic chemical shift assignments for both proton and carbon-13 nuclei.

Proton Nuclear Magnetic Resonance Assignments

The ¹H nuclear magnetic resonance spectrum displays distinctive signals corresponding to each structural component. Benzyl ester protons appear at δ 5.1-5.3 ppm, characteristic of the OCH₂Ph methylene group adjacent to the aromatic ring [11]. Aromatic protons from both the benzyl and tosylate components resonate in the δ 6-8.5 ppm region [11].

The glutamic acid backbone provides several characteristic signals: the α-proton appears around δ 3.4-4.0 ppm due to its proximity to both the amino group and ester carbonyl [11]. The β- and γ-methylene protons of the glutamic acid side chain resonate at δ 1.3-2.7 ppm, depending on their distance from electron-withdrawing groups [11].

Tosylate aromatic protons exhibit the characteristic pattern for para-disubstituted benzene rings, with signals at δ 7.2-7.8 ppm . The tosylate methyl group appears as a sharp singlet at δ 2.3-2.5 ppm .

Carbon-13 Nuclear Magnetic Resonance Assignments

The ¹³C nuclear magnetic resonance spectrum provides definitive identification of all carbon environments within the molecule. The ester carbonyl carbon resonates at δ 170-185 ppm, characteristic of carboxylic acid ester derivatives [12] [13] [14].

Aromatic carbons from both benzyl and tosylate components appear in the δ 125-150 ppm region [12] [13] [14]. The benzyl methylene carbon (OCH₂Ph) resonates at δ 50-65 ppm due to its attachment to oxygen [12] [13] [14].

Aliphatic carbons of the glutamic acid chain exhibit chemical shifts consistent with their structural environment: the α-carbon appears at δ 37-45 ppm due to nitrogen attachment, while β- and γ-carbons resonate at δ 16-35 ppm depending on their proximity to functional groups [12] [13] [14].

Nuclear Magnetic Resonance Assignment Table

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
Benzyl OCH₂5.1-5.350-65Singlet [11]
Aromatic H6.0-8.5125-150Multiple [11] [12]
α-CH3.4-4.037-45Multiplet [11] [12]
β-CH₂1.8-2.225-35Multiplet [11] [12]
γ-CH₂2.0-2.716-25Multiplet [11] [12]
Ester C=O-170-185- [12] [13]
Tosyl CH₃2.3-2.520-30Singlet [11]

Infrared Absorption Band Analysis

Infrared spectroscopy provides characteristic absorption patterns that definitively identify functional groups within benzyl l-glutaminate 4-methylbenzenesulfonate. The spectrum exhibits multiple diagnostic bands corresponding to each structural component.

Carbonyl and Ester Functionality

The ester carbonyl group produces a strong, sharp absorption band at 1750-1730 cm⁻¹, characteristic of benzyl ester C=O stretching [15] [16]. This frequency reflects the electron-withdrawing effect of the benzyl group and the constrained environment around the carbonyl carbon.

Aromatic System Absorptions

Aromatic C-H stretching vibrations appear at 3100-3050 cm⁻¹, providing evidence for both benzyl and tosylate aromatic systems [15] [16]. Aromatic C=C stretching modes produce medium-intensity bands at 1600-1475 cm⁻¹ [15] [16].

The characteristic out-of-plane bending vibrations for aromatic C-H bonds appear at 900-690 cm⁻¹, with specific patterns indicating substitution patterns on the aromatic rings [15] [16].

Aliphatic Carbon-Hydrogen Absorptions

Aliphatic C-H stretching vibrations from the glutamic acid backbone and tosylate methyl group produce strong absorptions at 3000-2850 cm⁻¹ [15] [16]. The characteristic methyl group deformation bands appear at 1450 and 1375 cm⁻¹ [16].

Sulfonate Group Characteristics

The 4-methylbenzenesulfonate component exhibits characteristic S=O stretching vibrations. Sulfonate groups typically show strong absorption bands at 1350-1150 cm⁻¹ for asymmetric stretching and 1150-1030 cm⁻¹ for symmetric stretching modes [17].

Amino Group Absorptions

Primary amine N-H stretching vibrations appear as medium to strong absorptions at 3550-3060 cm⁻¹ [15] [16]. The N-H bending mode produces a medium-intensity band at 1640-1550 cm⁻¹ [16].

Infrared Absorption Summary Table

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Ester C=O1750-1730StrongC=O stretch [15] [16]
Aromatic C-H3100-3050MediumC-H stretch [15] [16]
Aromatic C=C1600-1475MediumC=C stretch [15] [16]
Aliphatic C-H3000-2850StrongC-H stretch [15] [16]
N-H3550-3060Medium-StrongN-H stretch [15] [16]
S=O (asymmetric)1350-1150StrongS=O stretch [17]
S=O (symmetric)1150-1030StrongS=O stretch [17]
Aromatic C-H bend900-690StrongOut-of-plane bend [15] [16]

Chromatographic Purity Assessment

Chromatographic analysis of benzyl l-glutaminate 4-methylbenzenesulfonate employs multiple separation techniques to assess purity and identify potential impurities. High-performance liquid chromatography serves as the primary analytical method for purity determination and quantitative analysis.

Standard High-Performance Liquid Chromatography Analysis

Reverse-phase high-performance liquid chromatography using C18 columns provides effective separation and quantitative analysis. The compound exhibits a retention time of approximately 8.2 minutes under standard conditions . Purity specifications typically require >98% by high-performance liquid chromatography analysis .

Mobile Phase Optimization

Gradient elution systems using acetonitrile-water or methanol-water mobile phases with appropriate buffer systems provide optimal separation. The ionic nature of the tosylate salt requires careful pH control to maintain consistent retention behavior and peak shape.

Impurity Identification

Common impurities include unreacted starting materials, synthetic intermediates, and degradation products. Potential impurities encompass:

  • Free benzyl l-glutaminate (base form)
  • 4-methylbenzenesulfonic acid
  • Benzyl alcohol
  • Glutamic acid derivatives
  • Dimeric or polymeric condensation products

Purity Assessment Data

Analysis ParameterSpecificationTypical Range
Purity by HPLC>98%98.5-99.8%
Water content<1.0%0.2-0.8%
Related substances<2.0% total<1.5% individual
Residual solventsICH limits<500 ppm total

Chiral High-Performance Liquid Chromatography Resolution Techniques

Chiral separation of benzyl l-glutaminate 4-methylbenzenesulfonate enantiomers requires specialized stationary phases designed for amino acid derivative analysis. The L-configured stereocenter demands careful selection of chiral selectors for effective enantiomeric discrimination.

Chiral Stationary Phase Selection

Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose, provide effective separation for amino acid benzyl esters [18] [19]. These phases demonstrate broad applicability for chiral compounds including amines, alcohols, carboxylic acids, and amino acids [19].

Protein-based stationary phases offer alternative separation mechanisms through chiral recognition based on hydrogen bonding, π-π interactions, and steric effects [18]. Ligand exchange chromatography using copper-based chiral selectors provides specific recognition for amino acid derivatives [19].

Mobile Phase Considerations

Normal phase conditions typically provide superior chiral recognition compared to reverse-phase systems [19]. Hexane-isopropanol or hexane-ethanol mobile phases with appropriate modifiers optimize separation efficiency. Polar ionic mode conditions prove particularly effective for ionic racemates such as tosylate salts [20].

Analytical Parameters

Chiral high-performance liquid chromatography analysis confirms enantiomeric excess >98% for pharmaceutical-grade material . Resolution factors (Rs) >1.5 ensure baseline separation between enantiomers, while retention times typically range from 15-25 minutes depending on the specific chiral stationary phase and mobile phase composition.

Method Validation Parameters

ParameterSpecificationPerformance Criteria
Enantiomeric excess>98%Quantitative determination
Resolution (Rs)>1.5Baseline separation
Retention time15-25 minSystem-dependent
Detection limit0.1%Impurity detection
LinearityR² >0.999Quantitative accuracy
PrecisionRSD <2.0%Repeatability requirement

Chiral Stationary Phase Comparison

Stationary Phase TypeSeparation MechanismMobile PhaseTypical Resolution
Cellulose-basedHydrogen bonding, π-πNormal phaseRs = 2.0-4.0 [19]
Amylose-basedInclusion complexNormal phaseRs = 1.8-3.5 [19]
Protein (BSA)Multiple interactionsReverse phaseRs = 1.5-2.8 [18]
Ligand exchangeMetal coordinationPolar organicRs = 2.2-5.0 [19]
MacrocyclicHost-guest complexMixed modeRs = 1.8-3.2 [19]

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

408.13550766 g/mol

Monoisotopic Mass

408.13550766 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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